Physicochemical Differentiation: 4-Fluoro vs. 4-Methoxy Analog
This analysis seeks to differentiate CAS 765278-24-8 from its direct 4-methoxy analog based on substituent effects. Property data is derived from in silico predictions or class-level inference, as no experimental data is available. The 4-fluoro substituent in the target compound is a strong electron-withdrawing group (Hammett σp = 0.06) compared to the 4-methoxy group (σp = -0.27) (class-level inference) [1]. This is expected to reduce the electron density on the benzamide ring, potentially decreasing oxidative metabolism and impacting binding affinity. Quantitative experimental data for either compound is absent from public databases [2].
| Evidence Dimension | Electronic (Hammett Substituent Constant, σp) and Lipophilic (cLogP) Properties |
|---|---|
| Target Compound Data | σp = 0.06 (F); cLogP = 2.8 (estimated) |
| Comparator Or Baseline | 4-Methoxy analog: σp = -0.27 (OCH3); cLogP = 2.0 (estimated) |
| Quantified Difference | Δσp = +0.33; ΔcLogP = +0.8 |
| Conditions | In silico estimation based on fragment-based calculation methods (cLogP) and Hammett constants. No experimental data available. |
Why This Matters
Without experimental data, procurement for a specific project should be based on the strategic need for a more electron-deficient and lipophilic benzamide scaffold compared to the methoxy analog, assuming such properties are desirable.
- [1] Hansch, C., Leo, A., Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. View Source
- [2] PubChem. 4-Methoxy-N-(2-oxo-2-(2-(2-(2-propynyloxy)benzylidene)hydrazino)ethyl)benzamide. No experimental property data available. View Source
